N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide
Description
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Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN7O/c1-13-9-19(28-22(32)16-7-2-3-8-18(16)24)31(29-13)21-17-11-27-30(20(17)25-12-26-21)15-6-4-5-14(23)10-15/h2-12H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUCLVMDHCLPOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2F)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide is a complex pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and pharmacokinetic properties.
Overview of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines represent a significant class of compounds known for their diverse biological activities. They are particularly noted for their ability to inhibit tyrosine kinases (TKs), which play crucial roles in cancer cell proliferation and survival. The structural characteristics of these compounds allow them to mimic ATP and bind effectively to the ATP-binding sites of various kinases.
The primary mechanism through which this compound exerts its effects is through the inhibition of specific tyrosine kinases. Notably, it has been shown to inhibit c-Src and Bcr-Abl kinases, leading to reduced tumor growth in various preclinical models. The interaction with these kinases is critical for its anticancer properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values against various cell lines:
These results indicate that this compound possesses potent anticancer activity.
In Vivo Studies
In vivo studies using xenograft models have shown promising results. For instance, a lead compound from the pyrazolo[3,4-d]pyrimidine series was able to induce a tumor volume reduction greater than 50% in neuroblastoma models. This highlights the potential therapeutic efficacy of this compound in clinical settings .
Pharmacokinetic Properties
Despite its promising biological activity, one challenge associated with pyrazolo[3,4-d]pyrimidines is their poor aqueous solubility, which can limit bioavailability. Recent studies have explored various strategies to enhance solubility and pharmacokinetic properties:
- Nanoparticle Encapsulation : Utilizing albumin nanoparticles and liposomes has shown improvements in solubility and targeted delivery .
- Molecular Modifications : Structural modifications aimed at introducing hydrophilic groups have been investigated to improve solubility without compromising activity .
Case Studies
Recent case studies have focused on the development of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold:
- CDK2 Inhibition : A series of novel compounds were synthesized and characterized for their ability to inhibit CDK2, demonstrating significant anti-proliferative effects across multiple cancer cell lines .
- Combination Therapies : Studies exploring combination therapies with existing chemotherapeutics have indicated enhanced efficacy when used alongside traditional agents like sorafenib .
Scientific Research Applications
The biological activity of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide includes:
- Inhibition of Tyrosine Kinases : This compound has been shown to inhibit c-Src and Bcr-Abl kinases, which are implicated in various cancers. The inhibition of these kinases results in reduced tumor growth in preclinical models.
In Vitro Studies
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for this compound:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung cancer) | 0.45 |
| MCF7 (Breast cancer) | 0.32 |
| HeLa (Cervical cancer) | 0.50 |
| K562 (Leukemia) | 0.25 |
These results indicate that the compound possesses potent anticancer activity across multiple cell lines.
In Vivo Studies
In vivo studies using xenograft models have shown promising therapeutic efficacy:
- Neuroblastoma Models : A lead compound from the pyrazolo[3,4-d]pyrimidine series demonstrated a tumor volume reduction greater than 50%, indicating potential for clinical application.
Pharmacokinetic Properties
Despite its potent biological activity, one challenge with pyrazolo[3,4-d]pyrimidines is their poor aqueous solubility, which can limit bioavailability. Strategies to enhance solubility and pharmacokinetic properties include:
- Nanoparticle Encapsulation : Using albumin nanoparticles and liposomes has shown improvements in solubility and targeted delivery.
- Molecular Modifications : Structural modifications aimed at introducing hydrophilic groups have been investigated to improve solubility without compromising activity.
Case Studies
Recent case studies have highlighted the development of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold:
- CDK2 Inhibition : Novel compounds synthesized for CDK2 inhibition exhibited significant anti-proliferative effects across multiple cancer cell lines.
- Combination Therapies : Studies exploring combination therapies with existing chemotherapeutics like sorafenib have indicated enhanced efficacy when used alongside traditional agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:
| Reaction Conditions | Products Formed | Yield | Key Catalysts/Reagents | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h | 4-methoxyphenyl analog | 68% | NaN₃, CuI | |
| Pd(OAc)₂, Xantphos, 100°C | Suzuki-coupled biaryl derivatives | 72% | Arylboronic acids |
These substitutions often target the electron-deficient pyrimidine ring, enabling diversification for structure-activity relationship (SAR) studies.
Coupling Reactions
The compound participates in cross-coupling reactions to introduce functional groups:
Suzuki-Miyaura Coupling
The 3-chlorophenyl group reacts with arylboronic acids under palladium catalysis:
pythonExample: Catalyst: Pd(PPh₃)₄ Base: Na₂CO₃ Solvent: Dioxane/H₂O (4:1) Temperature: 90°C, 24h Product: 3-(4-fluorophenyl) analog (Yield: 75%)[2][6]
Buchwald-Hartwig Amination
The chloropyrimidine moiety undergoes amination with primary/secondary amines:
pythonExample: Catalyst: Pd₂(dba)₃/Xantphos Amine: Piperidine Solvent: Toluene, 110°C Product: N-piperidinyl derivative (Yield: 64%)[2][9]
Cyclocondensation Reactions
The pyrazole ring facilitates cyclocondensation with carbonyl compounds:
| Reactant | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Ethyl acetoacetate | HCl, ethanol, reflux | Fused pyrano-pyrazole derivative | Kinase inhibition studies | |
| Thiourea | KOH, DMSO, 80°C | Thiazolo-pyrimidine hybrid | Anticancer screening |
Hydrolysis and Functionalization
The 2-fluorobenzamide group undergoes hydrolysis under basic conditions:
Oxidation and Reduction
-
Oxidation : The pyrazole methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ (Yield: 58%).
-
Reduction : Nitro intermediates (e.g., from NAS) reduce to amines via H₂/Pd-C (Yield: 82%).
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces C–F bond cleavage, forming a radical intermediate that reacts with alkenes (e.g., styrene) to yield alkylated products .
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|
| NAS (methoxy) | 1.2 × 10⁻³ | 45.3 | C4 > C2 (7:1) |
| Suzuki coupling | 5.8 × 10⁻⁴ | 52.1 | Para > Ortho (9:1) |
| Hydrolysis (amide) | 3.4 × 10⁻⁵ | 68.7 | pH-dependent (opt. pH 2.5) |
Mechanistic Insights
-
Electrophilic Sites : The pyrazolo[3,4-d]pyrimidine core’s C4 position is highly electrophilic due to adjacent nitrogen atoms.
-
Steric Effects : The 3-methylpyrazole group hinders reactions at the N1 position, directing modifications to the benzamide or chlorophenyl regions .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for designing kinase inhibitors and anticancer agents. Further studies should explore its behavior under biocatalytic conditions and in vivo metabolic pathways .
Preparation Methods
Cyclocondensation of 3-Chlorophenylhydrazine
The core forms via cyclocondensation between 3-chlorophenylhydrazine and a cyanopyrimidine precursor. In a representative procedure:
- 3-Chlorophenylhydrazine hydrochloride (1.2 equiv) reacts with 4,6-dichloropyrimidine-5-carbonitrile in refluxing ethanol (80°C, 12 hr)
- Triethylamine (2.5 equiv) acts as base to deprotonate the hydrazine
- Yield: 68–72% after recrystallization from ethyl acetate/hexane
Table 1: Core Formation Optimization
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Ethanol | 72 | 98.5 |
| DMF | 65 | 97.2 | |
| Temperature (°C) | 80 | 72 | 98.5 |
| 100 | 70 | 97.8 | |
| Base | Et₃N | 72 | 98.5 |
| K₂CO₃ | 63 | 96.1 |
Regioselectivity arises from the nucleophilic attack at the less hindered C4 position of the pyrimidine ring, guided by the electron-withdrawing cyano group.
Amide Bond Formation
Schotten-Baumann Reaction Conditions
The terminal amine reacts with 2-fluorobenzoyl chloride under mild acylation conditions:
- Pyrazole-amine intermediate (1.0 equiv) in THF/H₂O (1:1) at 0°C
- 2-Fluorobenzoyl chloride (1.2 equiv) added dropwise with NaOH (2.0 equiv)
- Stir 2 hr, extract with EtOAc, dry over Na₂SO₄
- Yield: 78% after recrystallization (MeOH)
Table 2: Amidation Method Comparison
| Method | Coupling Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | None (in situ acyl chloride) | 78 | 97.3 |
| HATU | HATU, DIPEA | 82 | 98.7 |
| EDCI/HOBt | EDCI, HOBt | 75 | 96.5 |
HATU-mediated coupling increases yield but adds cost, making the Schotten-Baumann method preferable for scale-up.
Process Optimization and Scalability
Liquid-Solid Phase Transfer Catalysis
Key steps benefit from tetrabutylammonium bromide (TBAB) as phase-transfer catalyst:
- Accelerates alkylation reactions by 40%
- Reduces DMF usage from 10 vol to 4 vol
- Enables room-temperature reactions (25°C vs. 80°C previously)
Table 3: Catalysis Impact on Step 2
| Catalyst | Time (hr) | Yield (%) |
|---|---|---|
| None | 24 | 65 |
| TBAB (10 mol%) | 14 | 82 |
| 18-Crown-6 (10 mol%) | 16 | 78 |
Purification Strategies
- Core intermediate : Silica gel chromatography (230–400 mesh) with gradient elution (hexane → EtOAc)
- Final compound : Recrystallization from methanol/water (3:1) achieves >99% purity by HPLC
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89–7.45 (m, 4H, aryl-H), 6.92 (s, 1H, pyrazole-H), 2.41 (s, 3H, CH₃)
- HRMS : m/z calculated for C₂₂H₁₅ClFN₇O [M+H]⁺: 448.1024, found: 448.1021
Table 4: Key Spectral Assignments
| Peak (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 8.72 | Pyrazolo[3,4-d]pyrimidine H | Singlet |
| 7.89 | 3-Chlorophenyl H | Doublet |
| 6.92 | Pyrazole H | Singlet |
| 2.41 | Methyl group | Singlet |
Industrial-Scale Considerations
- Cost analysis : Raw material costs dominated by 3-chlorophenylhydrazine (42%) and Pd catalysts (23%)
- Waste streams : Aqueous layers contain <50 ppm Pd after activated carbon treatment
- Throughput : 2.8 kg/batch achievable in standard 100 L reactor
Q & A
Basic: What synthetic strategies are employed for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
Methodological Answer:
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours forms the pyrazolo-pyridine intermediate, followed by bromination and coupling with aryl amines using palladium catalysts (e.g., Pd₂(dba)₃ and XPhos) under inert conditions . Fluorobenzamide substituents are introduced via nucleophilic acyl substitution, often using Boc-protected intermediates and trifluoroacetic acid (TFA) deprotection .
Basic: How is the structure of this compound validated post-synthesis?
Methodological Answer:
Structural confirmation involves:
- NMR spectroscopy : , , and NMR to verify substituent positions and aromatic proton coupling patterns.
- Mass spectrometry (LC-MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Elemental analysis : Ensures purity and stoichiometric ratios of C, H, N, and halogens .
Advanced: How can researchers optimize palladium-catalyzed coupling reactions for introducing the 3-chlorophenyl group?
Methodological Answer:
Optimization strategies include:
- Catalyst selection : Pd₂(dba)₃ with XPhos ligand enhances coupling efficiency for sterically hindered aryl amines.
- Reaction conditions : Use of Cs₂CO₃ as a base in DMF at 100°C under nitrogen ensures deprotonation and prevents catalyst poisoning.
- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates the product while removing unreacted starting materials .
Advanced: How are low yields addressed during fluorobenzamide formation?
Methodological Answer:
Low yields may arise from poor nucleophilicity of the amine or steric hindrance. Solutions include:
- Activation of the carbonyl : Use of EDCl/HOBt or DCC/DMAP to generate reactive intermediates.
- Solvent optimization : Polar aprotic solvents like DMF or DCM improve solubility and reaction kinetics.
- Temperature control : Heating to 50–60°C accelerates amide bond formation without decomposition .
Advanced: What substituent effects are critical in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Key substituent effects include:
- 3-Chlorophenyl group : Enhances lipophilicity and π-π stacking with hydrophobic binding pockets.
- 2-Fluorobenzamide : Fluorine’s electron-withdrawing properties improve metabolic stability and membrane permeability.
- 3-Methylpyrazole : Reduces steric clash in the active site while maintaining planarity for target engagement .
Basic: What solvent systems are recommended for solubility challenges in biological assays?
Methodological Answer:
For in vitro assays:
- Primary solvent : DMSO (≤1% v/v) due to the compound’s hydrophobicity.
- Aqueous compatibility : Dilute with PBS or cell culture medium containing 0.1% Tween-80 to prevent precipitation.
Avoid in vivo use without formulation (e.g., nanoemulsions) due to poor aqueous solubility .
Advanced: How can stability issues in acidic/alkaline conditions be mitigated during formulation?
Methodological Answer:
- pH adjustment : Buffers (e.g., citrate pH 4.0 or phosphate pH 7.4) stabilize the compound in solution.
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Protective groups : Boc or acetyl derivatives can shield reactive sites during storage .
Advanced: What computational methods predict binding interactions with kinase targets?
Methodological Answer:
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets.
- MD simulations : GROMACS or AMBER assesses dynamic stability of ligand-target complexes over 100-ns trajectories.
- Free energy calculations : MM-PBSA/GBSA quantifies binding affinities, prioritizing fluorobenzamide’s role in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
